molecular formula C21H22N6 B2939047 N~6~-benzyl-N~4~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896001-28-8

N~6~-benzyl-N~4~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2939047
CAS RN: 896001-28-8
M. Wt: 358.449
InChI Key: HPFAMOHFVUIQRO-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The pyrazolo[3,4-d]pyrimidine core is a fused ring system involving a pyrazole ring and a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazolo[3,4-d]pyrimidine core, with additional functional groups attached at specific positions. These could include a benzyl group (a benzene ring attached to a methylene group) and a 3,4-dimethylphenyl group (a benzene ring with two methyl groups attached at the 3 and 4 positions) .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the functional groups present in the molecule. For example, the benzyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of aromatic rings might contribute to its stability and solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some pyrazolo[3,4-d]pyrimidine derivatives are studied for their potential biological activities .

Future Directions

The future research directions for this compound would likely depend on its biological activity and potential applications. For example, if it shows promising biological activity, it might be further studied for potential medicinal uses .

properties

IUPAC Name

6-N-benzyl-4-N-(3,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6/c1-14-9-10-17(11-15(14)2)24-19-18-13-23-27(3)20(18)26-21(25-19)22-12-16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3,(H2,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFAMOHFVUIQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~6~-benzyl-N~4~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

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